molecular formula C19H27N5O2 B4767095 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B4767095
M. Wt: 357.4 g/mol
InChI Key: APMQQLBBLZXUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyrido[4,3-d]pyrimidines and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood. However, it has been suggested that 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one may exert its effects through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to induce the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in various cancer cell lines. In addition, 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its potent anti-inflammatory and antitumor effects, which make it a promising candidate for the treatment of various inflammatory and cancerous conditions. However, one of the limitations of 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the investigation of the potential use of 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in combination with other drugs or therapies for the treatment of various diseases. Furthermore, the elucidation of the exact mechanism of action of 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and the identification of its molecular targets may provide new insights into the development of novel therapeutic agents.

Scientific Research Applications

6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, antitumor, and neuroprotective effects in various in vitro and in vivo studies. 6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-18-16-15-20-19(24-7-2-1-3-8-24)21-17(16)5-10-23(18)9-4-6-22-11-13-26-14-12-22/h5,10,15H,1-4,6-9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMQQLBBLZXUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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